molecular formula C13H23NO4 B12946832 1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12946832
M. Wt: 257.33 g/mol
InChI Key: APLKPAQPQLXCRO-CYBMUJFWSA-N
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Description

1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-ethylpyrrolidine-1,2-dicarboxylate with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The choice of raw materials and reaction conditions is critical to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethylpyrrolidine-1,2-dicarboxylate
  • tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
  • Ethyl 2-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

1-(tert-Butyl) 2-ethyl ®-2-methylpyrrolidine-1,2-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These features influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-10(15)13(5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3/t13-/m1/s1

InChI Key

APLKPAQPQLXCRO-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1(CCCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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